L-Methionine-³⁴S: A Technical Guide for Researchers and Drug Development Professionals
L-Methionine-³⁴S: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Properties, Synthesis, and Application of L-Methionine-³⁴S
L-Methionine-³⁴S is a stable, non-radioactive isotopologue of the essential amino acid L-methionine, where the naturally abundant ³²S atom is replaced by the heavy isotope ³⁴S. This isotopic substitution makes it an invaluable tool in metabolic research, proteomics, and drug development, serving as a tracer to elucidate the complex dynamics of methionine metabolism and its downstream pathways. Its chemical behavior is virtually identical to its unlabeled counterpart, allowing it to be seamlessly incorporated into biological systems without perturbing normal physiological processes.
Basic Properties of L-Methionine-³⁴S
L-Methionine-³⁴S shares the same fundamental chemical structure and reactivity as L-methionine. The key difference lies in its molecular weight, which is increased by approximately 2 Da due to the two extra neutrons in the ³⁴S isotope. This mass shift is the basis for its detection and quantification in mass spectrometry-based analytical methods.
Physicochemical Properties
The following table summarizes the key physicochemical properties of L-Methionine-³⁴S in comparison to the unlabeled L-methionine.
| Property | L-Methionine (Unlabeled) | L-Methionine-³⁴S |
| Molecular Formula | C₅H₁₁NO₂S | C₅H₁₁NO₂³⁴S |
| Molecular Weight | ~149.21 g/mol | ~151.21 g/mol |
| CAS Number | 63-68-3 | 1006386-95-3 |
| Appearance | White crystalline powder | White crystalline powder |
| Melting Point | 281 °C (decomposes)[1] | ~281 °C (decomposes) |
| Solubility in Water | 56.6 g/L at 25 °C[2] | Soluble |
| pKa (carboxyl) | 2.28[1] | ~2.28 |
| pKa (amino) | 9.21[1] | ~9.21 |
| Isotopic Enrichment | Not Applicable | Typically >98% |
Metabolic Pathways Involving L-Methionine
L-methionine is a central node in cellular metabolism, participating in protein synthesis and serving as a precursor for several critical metabolic pathways. L-Methionine-³⁴S can be used to trace the flux through these pathways.
Methionine Cycle and Transmethylation
The methionine cycle is crucial for the generation of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.
Transsulfuration Pathway and Glutathione Synthesis
Homocysteine, derived from the methionine cycle, can enter the transsulfuration pathway to be irreversibly converted to cysteine. Cysteine is a key precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).
Experimental Protocols
Synthesis of L-Methionine-³⁴S
While several methods exist for the synthesis of L-Methionine-³⁴S, including chemical and biotechnological approaches, a common strategy involves the use of a ³⁴S-containing precursor in a chemical synthesis route.[3]
Example Chemical Synthesis Workflow:
Detailed Method (Conceptual):
A common industrial method for DL-methionine synthesis is the Strecker synthesis, which can be adapted for isotopic labeling.
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Preparation of ³⁴S-Methyl Mercaptan: A ³⁴S-labeled sulfur source, such as sodium sulfate (Na₂³⁴SO₄), is reduced to a sulfide, which is then methylated to produce ³⁴S-methyl mercaptan (CH₃³⁴SH).
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Reaction with Acrolein: The ³⁴S-methyl mercaptan is reacted with acrolein to form 3-(methylthio)propionaldehyde.
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Strecker Synthesis: The aldehyde is then reacted with hydrogen cyanide and ammonia to form an aminonitrile, which is subsequently hydrolyzed to yield DL-Methionine-³⁴S.
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Enzymatic Resolution (for L-isomer): The resulting racemic mixture (DL-Methionine-³⁴S) can be resolved to obtain the pure L-enantiomer using an aminoacylase enzyme that selectively deacetylates N-acetyl-L-methionine.
Protein Turnover Analysis using L-Methionine-³⁴S (SILAC-based approach)
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics. L-Methionine-³⁴S can be used as a "heavy" amino acid in a SILAC experiment to measure protein turnover.
Experimental Workflow:
Methodology:
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Cell Culture and Labeling:
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Culture cells in a methionine-free medium supplemented with a known concentration of unlabeled L-methionine ("light" medium) for several passages to ensure complete incorporation.
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To start the experiment, switch the cells to a medium containing L-Methionine-³⁴S ("heavy" medium) in place of the unlabeled methionine.
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Time-Course Harvest:
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Harvest cell pellets at various time points after the switch to the "heavy" medium (e.g., 0, 2, 4, 8, 12, 24 hours).
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Sample Preparation:
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Lyse the cells and extract the proteins.
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Combine equal amounts of protein from a fully "light" labeled control sample and each "heavy" labeled time-point sample (optional, for relative quantification).
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Perform in-solution or in-gel digestion of the proteins using an appropriate protease, such as trypsin.
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Mass Spectrometry Analysis:
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Analyze the resulting peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis:
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Identify peptides and proteins using a database search algorithm.
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Quantify the relative abundance of "heavy" (containing ³⁴S) and "light" (containing ³²S) isotopic envelopes for each methionine-containing peptide at each time point.
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The rate of incorporation of the "heavy" label over time reflects the protein synthesis rate, from which the turnover rate can be calculated.
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Applications in Drug Development
The use of stable isotope-labeled compounds, such as L-Methionine-³⁴S, is integral to modern drug discovery and development.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
L-Methionine-³⁴S can be incorporated into a drug candidate that contains a methionine moiety or used as a tracer to study the effects of a drug on methionine metabolism. By tracking the isotopically labeled compound and its metabolites in biological fluids and tissues using mass spectrometry, researchers can gain precise insights into the drug's ADME profile. This information is crucial for optimizing drug dosage, understanding potential toxicities, and fulfilling regulatory requirements.
Pharmacokinetic (PK) Studies
In pharmacokinetic studies, L-Methionine-³⁴S can be used as an internal standard for the accurate quantification of an unlabeled methionine-containing drug or its metabolites in biological samples. It can also be administered to subjects to study the in vivo kinetics of methionine metabolism, including remethylation and transsulfuration pathways, which can be altered by disease or drug treatment.
Conclusion
L-Methionine-³⁴S is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its ability to act as a biological tracer without perturbing the system under investigation allows for detailed and accurate measurements of metabolic fluxes, protein dynamics, and drug disposition. The methodologies outlined in this guide provide a framework for leveraging the unique properties of L-Methionine-³⁴S to advance our understanding of complex biological processes and to accelerate the development of new therapeutics.
